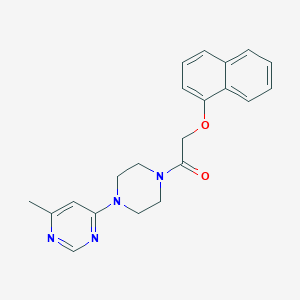

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone

Description

Properties

IUPAC Name |

1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-naphthalen-1-yloxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-16-13-20(23-15-22-16)24-9-11-25(12-10-24)21(26)14-27-19-8-4-6-17-5-2-3-7-18(17)19/h2-8,13,15H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJBIMLXYKQCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)COC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone , often referred to in literature as a piperazine derivative, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a piperazine ring, a pyrimidine moiety, and a naphthalene group. The molecular formula is , with a molecular weight of approximately 318.41 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit significant interactions with serotonin receptors, particularly the 5-HT(1A) receptor. A study demonstrated that piperazine derivatives could act as agonists at these receptors, promoting antidepressant effects through enhanced serotonergic signaling .

2. Anti-cancer Properties

Piperazine derivatives have been investigated for their anti-cancer potential. For instance, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown promise in inhibiting cancer cell proliferation. The compound may exhibit similar properties through its interaction with PARP enzymes, potentially leading to increased apoptosis in cancer cells .

3. Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological effects. Studies on related compounds have shown modulation of neurotransmitter systems, which could translate into therapeutic applications for neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Receptor Binding : The piperazine and pyrimidine components are known to facilitate binding to various neurotransmitter receptors, including serotonin and dopamine receptors.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, such as PARP, which plays a crucial role in DNA repair mechanisms.

- Signal Transduction Modulation : By influencing G-protein coupled receptor pathways, the compound may alter intracellular signaling cascades leading to therapeutic effects.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | 5-HT(1A) Agonism | |

| Anti-cancer | PARP Inhibition | |

| Neuropharmacological | Neurotransmitter Modulation |

Case Studies

Several studies highlight the biological activity of similar compounds:

- Study on Antidepressant Effects :

- Cancer Cell Line Assays :

- Neuroprotective Effects :

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in the development of pharmaceuticals, particularly as an antagonist or modulator of neurotransmitter systems. Its structure suggests possible interactions with receptors involved in neurological disorders.

- Neuropharmacology : Studies indicate that compounds with similar structures may exhibit activity at serotonin and dopamine receptors, making them potential candidates for treating conditions such as depression and anxiety disorders .

Anticancer Research

Recent investigations have explored the anticancer properties of similar compounds. The incorporation of the naphthalene moiety is known to enhance cytotoxicity against various cancer cell lines.

- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function or interfering with cell cycle progression .

Antimicrobial Activity

Compounds containing piperazine and pyrimidine derivatives have shown promising antimicrobial activities against a range of pathogens.

- In Vitro Studies : Laboratory tests have demonstrated that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds, providing insights into their applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Piperazine-Ethanone Backbones

Several compounds share the pyrimidine-piperazine-ethanone framework but differ in substituents, leading to variations in physicochemical and biological properties:

Key Observations :

- Substituent Effects : The presence of chloro or fluoro groups on the benzylthio-pyrimidine moiety (e.g., 5j, 5k) correlates with enhanced PARP1 inhibition and apoptotic activity compared to the target compound’s naphthalenyloxy group, which lacks direct bioactivity data .

- Piperazine Modifications : Aryl sulfonyl groups (e.g., 7e) improve antiproliferative activity, likely due to enhanced electron-withdrawing effects and protein binding affinity .

- Ethanone Linkers: Thioether-linked tetrazolyl groups (e.g., 7e) exhibit higher metabolic stability compared to ether-linked naphthalenyloxy groups, as inferred from their retention in cellular assays .

Compounds with Naphthalene-Based Substituents

The naphthalen-1-yloxy group in the target compound is structurally distinct from other naphthalene-containing analogues:

Key Observations :

- Naphthalenyl vs. Phenoxy: The bulkier naphthalen-1-yloxy group in the target compound may enhance hydrophobic interactions but reduce solubility compared to smaller substituents like 4-fluorophenoxy .

- Methanone vs.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling steps. A typical route includes:

Piperazine functionalization : Reacting 6-methylpyrimidin-4-amine with a piperazine derivative under reflux in ethanol or DMF to form the 4-(6-methylpyrimidin-4-yl)piperazine intermediate .

Ethanone linkage : Coupling the intermediate with a naphthalen-1-yloxy acetyl chloride via a nucleophilic acyl substitution reaction.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Reaction monitoring via TLC or HPLC ensures minimal by-products .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the connectivity of the piperazine, pyrimidine, and naphthyloxy groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperazine methyl groups (δ 2.4–2.6 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 403.18) .

- X-ray Crystallography : Resolves conformational flexibility of the piperazine ring and naphthyloxy orientation .

Q. How can initial biological activity screening be designed for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Key modifications :

- Pyrimidine ring : Introduce electron-withdrawing groups (e.g., -Cl) at C2 to enhance target binding .

- Naphthyloxy group : Replace with substituted phenyl ethers to improve solubility (logP reduction) without losing activity .

- Data-driven approach : Compare IC values of analogs (Table 1).

Q. Table 1. SAR of Selected Analogs

| Modification | Target IC (nM) | Solubility (µg/mL) |

|---|---|---|

| Parent compound | 120 ± 5 | 15 |

| C2-Cl pyrimidine | 45 ± 3 | 12 |

| 4-Fluorophenyloxy variant | 90 ± 7 | 28 |

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Pharmacokinetic profiling :

- Metabolic stability : Liver microsome assays (human/rat) identify rapid clearance issues (e.g., CYP3A4-mediated oxidation) .

- Bioavailability : Administer via intravenous vs. oral routes in rodents; measure plasma concentration via LC-MS/MS .

- Mechanistic studies : Use CRISPR-engineered cell lines to validate target engagement vs. off-target effects .

Q. How can computational methods guide the optimization of synthetic yields?

- Density Functional Theory (DFT) : Predict transition-state energies for key steps (e.g., piperazine coupling) to optimize solvent (DMF vs. THF) and temperature .

- Molecular Dynamics (MD) : Simulate intermediate stability in polar vs. nonpolar solvents to reduce side reactions .

Methodological Considerations

- Data Validation : Cross-reference NMR/MS data with PubChem entries (e.g., InChIKey: IKGHMDMBWZKQEP-UHFFFAOYSA-N) to confirm structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.